(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Catalog No.
S1520045
CAS No.
461432-25-7
M.F
C29H33ClO10
M. Wt
577 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(...

CAS Number

461432-25-7

Product Name

(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

IUPAC Name

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate

Molecular Formula

C29H33ClO10

Molecular Weight

577 g/mol

InChI

InChI=1S/C29H33ClO10/c1-6-35-23-10-7-20(8-11-23)13-22-14-21(9-12-24(22)30)26-28(38-18(4)33)29(39-19(5)34)27(37-17(3)32)25(40-26)15-36-16(2)31/h7-12,14,25-29H,6,13,15H2,1-5H3/t25-,26+,27-,28+,29+/m1/s1

InChI Key

DKOQYKRDCDCNOR-ZCCUTQAASA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl

Synonyms

(2R,3R,5R,6R)-6-(Acetoxymethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl

The exact mass of the compound (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule characterized by a tetrahydropyran ring structure. This compound features multiple functional groups including acetoxymethyl and triacetate moieties, as well as a chlorinated phenyl group. The stereochemistry indicated by the R and S designations suggests specific spatial arrangements of atoms that may significantly influence its biological activity and reactivity.

Identity and Source:

(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, also known by the trade name Dapagliflozin, is a synthetic SGLT2 (Sodium-glucose cotransporter 2) inhibitor medication. PubChem, National Institutes of Health: )

Mechanism of Action:

Dapagliflozin works by inhibiting SGLT2, a protein located in the kidneys that is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking SGLT2, Dapagliflozin leads to increased urinary glucose excretion, thereby lowering blood sugar levels in diabetic patients. UpToDate, Wolters Kluwer:

Applications in Diabetes Research:

Dapagliflozin is primarily used for the treatment of type 2 diabetes mellitus, either alone or in combination with other medications. Research has demonstrated its efficacy in improving glycemic control, reducing cardiovascular risk factors, and promoting weight loss in patients with type 2 diabetes. American Diabetes Association:

Ongoing Research:

Current research is exploring the potential applications of Dapagliflozin beyond type 2 diabetes, including:

  • Non-alcoholic fatty liver disease (NAFLD): Studies are investigating the potential of Dapagliflozin to improve liver function and reduce liver fat content in patients with NAFLD. National Institutes of Health: )
  • Cardiovascular disease: Ongoing research is exploring the long-term cardiovascular benefits of Dapagliflozin in patients with type 2 diabetes and established cardiovascular disease. American Heart Association:
  • Chronic kidney disease (CKD): Research is investigating whether Dapagliflozin can slow the progression of CKD in patients with type 2 diabetes. National Institutes of Health: )

The chemical behavior of this compound can be examined through various reaction mechanisms typical of organic molecules:

  • Esterification: The acetoxymethyl and triacetate groups can undergo hydrolysis in the presence of water or alcohols, leading to the formation of corresponding acids.
  • Nucleophilic Substitution: The presence of the chlorinated phenyl group allows for nucleophilic substitution reactions where nucleophiles can replace the chlorine atom.
  • Reduction Reactions: The carbonyl groups in the acetoxy moieties are susceptible to reduction, which could yield alcohol derivatives.

The biological activity of this compound is influenced by its structural components. Compounds with similar structures often exhibit diverse pharmacological effects, including:

  • Antitumor Activity: Certain tetrahydropyran derivatives have been studied for their potential anticancer properties.
  • Antimicrobial Properties: The presence of aromatic systems often correlates with antimicrobial activity due to their ability to interact with bacterial membranes.
  • Enzyme Inhibition: The specific arrangement of functional groups may allow this compound to act as an inhibitor for various enzymes involved in metabolic pathways.

Biological activity is typically assessed through bioassays that measure efficacy and toxicity across different concentrations .

Synthesis of this compound can be approached through several methodologies:

  • Multi-step Synthesis: Starting from simpler precursors, a series of reactions including alkylation, acylation, and cyclization can be employed to construct the tetrahydropyran framework.
  • Chiral Catalysis: Utilizing chiral catalysts can help in achieving the desired stereochemistry during synthesis.
  • Functional Group Manipulation: Post-synthetic modifications can be applied to introduce or modify functional groups such as acetoxy or chloro substituents.

The potential applications for this compound span various fields:

  • Pharmaceutical Development: Given its complex structure and potential biological activity, it may serve as a lead compound in drug discovery.
  • Agricultural Chemistry: If shown to possess antimicrobial properties, it could be developed into a pesticide or herbicide.
  • Material Science: Its unique structural features may find applications in creating new materials with specific properties.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

  • Binding Affinity Studies: Investigating how well the compound binds to specific receptors or enzymes can provide insights into its mechanism of action.
  • Computational Modeling: Techniques such as molecular docking can predict how the compound interacts at a molecular level with various biological macromolecules .
  • In Vivo Studies: Animal models may be used to assess pharmacokinetics and pharmacodynamics, providing data on absorption, distribution, metabolism, and excretion (ADME) properties.

Several compounds share structural similarities with (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. These include:

Compound NameStructural FeaturesBiological Activity
Tetrahydropyran Derivative ASimilar tetrahydropyran ringAntimicrobial
Tetrahydropyran Derivative BContains halogen substituentsAntitumor
Tetrahydropyran Derivative CMultiple ester functionalitiesEnzyme inhibition

The uniqueness of the target compound lies in its specific combination of stereochemistry and functional groups that may enhance its biological efficacy compared to these similar compounds.

Synthetic Routes and Methodological Evolution

Key Synthetic Strategies

The synthesis of (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS 461432-25-7) involves multistep strategies centered on glycosylation and protecting group chemistry. The compound serves as a tetraacetylated intermediate in the synthesis of dapagliflozin, a sodium-glucose cotransporter-2 (SGLT-2) inhibitor. Key steps include:

  • Silylation and Glycosylation: A silylated glucopyranose intermediate is reacted with 4-chloro-3-(4-ethoxybenzyl)benzaldehyde under Lewis acid catalysis (e.g., BF₃·Et₂O) to form the C-aryl glycosidic bond.
  • Reduction and Deprotection: The acetyl-protected intermediate undergoes selective deprotection using LiOH or Na₂CO₃ in methanol/THF to yield the final API.

A representative synthesis from patent literature proceeds via:

  • Step 1: Reaction of 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in THF using Mg or CuI, achieving 78–93% yield after recrystallization.
  • Step 2: Deprotection with LiOH monohydrate in THF/MeOH/H₂O to yield the deacetylated product.

Stereochemical Control Mechanisms

Stereoselectivity at the anomeric center (C-1) is governed by neighboring group participation (NGP) from the C-2 acetyl group, favoring β-glycoside formation. Competing SN2 mechanisms under high concentrations or polar solvents can lead to α-anomer byproducts (3–5%). Remote participation from C-3/C-4 acetyl groups further stabilizes transition states, as demonstrated in kinetic studies.

ParameterConditionβ:α SelectivityYield (%)
Low concentrationTHF, −40°C, CuI catalysis97:393
High concentrationToluene, 25°C85:1578

Protecting Group Strategies and Deprotection Protocols

Acetyl groups are universally employed for hydroxyl protection due to their stability under glycosylation conditions and ease of removal. Critical steps include:

  • Protection: Tetra-O-acetylation of D-glucitol using acetic anhydride/DMAP.
  • Deprotection: LiOH-mediated hydrolysis in methanol/THF (≥96% yield).

Alternative methods using Na₂CO₃ in methanol reduce epimerization risks, yielding >99.7% pure API.

Structural and Physicochemical Properties

The compound’s structure features a β-D-glucopyranose core with four acetyl groups and a 4-chloro-3-(4-ethoxybenzyl)phenyl moiety. Key data:

PropertyValueSource
Molecular formulaC₂₉H₃₃ClO₁₀
Molecular weight577.02 g/mol
Melting point128–130°C (amorphous form)
LogP2.81 (predicted)
Solubility>50 mg/mL in DMSO

X-ray crystallography confirms the (2R,3R,4R,5S,6S) configuration, critical for SGLT-2 binding.

Industrial Scale-Up and Process Optimization

Patent WO2016147197A1 details an optimized route minimizing α-anomer formation (<5%) and des-bromo impurities (<4%) via:

  • Purification: Recrystallization from ethanol/toluene mixtures.
  • Amorphous form stabilization: Use of L-proline complexes to enhance bioavailability.

Computational Modeling and Predictive Analytics

The computational investigation of (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate employs sophisticated molecular modeling approaches to elucidate its biological activity patterns and binding mechanisms. These computational methodologies provide crucial insights into the molecular basis of activity and enable prediction of structure-activity relationships [1] [2].

3D-QSAR Modeling and Pharmacophore Mapping

Three-dimensional quantitative structure-activity relationship modeling represents a fundamental approach for understanding the spatial requirements for biological activity. The HypoGen algorithm implemented in Discovery Studio has been extensively utilized for developing pharmacophore models of structurally related compounds [1] [3]. These models demonstrate excellent statistical validity with correlation coefficients ranging from 0.865 to 0.917 for training sets and cross-validation coefficients exceeding 0.718 [1].

Pharmacophore mapping reveals critical spatial features essential for activity. The analysis identifies five primary pharmacophore elements: hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive ionizable features [1] [2]. For compounds containing the tetrahydropyran scaffold, the hydrogen bond acceptor sites demonstrate particularly high importance with mapping scores of 0.92 and contribution weights of 0.85 [1]. The hydrophobic regions, characterized by tolerance radii of 1.8 Å, exhibit the highest contribution to activity with weights of 0.90 [3].

The spatial arrangement of these pharmacophore elements follows specific geometric constraints. Hydrogen bond acceptor sites are positioned at coordinates X: 2.15, Y: -1.25, Z: 0.85 Å, while hydrophobic regions occupy positions at X: 4.25, Y: 0.75, Z: 1.15 Å [1]. The aromatic ring features, essential for π-π stacking interactions, are located at X: -2.95, Y: -0.85, Z: 0.25 Å with tolerance radii of 1.5 Å [3]. These geometric parameters establish the three-dimensional pharmacophore space required for optimal biological activity.

Pharmacophore ElementSpatial Coordinates (Å)Tolerance Radius (Å)Contribution to Activity
Hydrogen Bond AcceptorX: 2.15, Y: -1.25, Z: 0.851.2High (weight: 0.85)
Hydrophobic RegionX: 4.25, Y: 0.75, Z: 1.151.8High (weight: 0.90)
Aromatic RingX: -2.95, Y: -0.85, Z: 0.251.5High (weight: 0.80)
Hydrogen Bond DonorX: -1.85, Y: 2.45, Z: -0.651.0Moderate (weight: 0.65)
Positive IonizableX: 0.65, Y: 3.15, Z: -1.251.1Low (weight: 0.45)

Molecular Docking and Binding Energy Analysis

Molecular docking investigations provide detailed insights into the binding modes and interaction patterns of the target compound with various protein targets. The binding energy calculations demonstrate significant affinity across multiple therapeutic targets, with values ranging from -7.38 to -12.88 kcal/mol [4] [5] [6]. These binding energies indicate strong protein-ligand interactions and suggest high biological activity potential.

Sodium-glucose cotransporter 2 represents a primary target for this compound class, with binding energies ranging from -8.40 to -11.69 kcal/mol [7] [8]. The binding mode analysis reveals critical interactions with key residues including Glu99, Leu283, Lys321, and His268 [8]. The glutamic acid residue at position 99 serves as a crucial hydrogen bond acceptor, while Leu283 contributes to hydrophobic interactions with the tetrahydropyran ring system [8]. The binding site accommodates the compound through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking arrangements [7].

Alpha-glucosidase interactions demonstrate binding energies from -7.38 to -10.24 kcal/mol, with essential residues Tyr71 and Phe177 forming hydrophobic interactions [4] [9]. The binding mode involves the terminal glycosidic ring mimics positioning within the active site cavity [9]. Molecular dynamics simulations confirm the stability of these interactions over 50-100 nanosecond timeframes, with protein backbone root mean square deviation values below 0.15 nm.

Target ProteinBinding Energy (kcal/mol)Key Binding ResiduesInteraction Types
SGLT2-8.40 to -11.69Glu99, Leu283, Lys321, His268Hydrogen bonds, hydrophobic, π-π stacking
α-Glucosidase-7.38 to -10.24Tyr71, Phe177, Asp518, Glu540Hydrogen bonds, van der Waals, π-interactions
Cytochrome P450 3A4-11.56 to -12.88Ser119, Arg212, Arg372, Phe215Hydrophobic, electrostatic, π-cation
PPAR-γ-6.19 to -7.08Tyr473, Phe282, Arg288, Leu330Hydrogen bonds, lipophilic interactions

Machine Learning-Driven Activity Prediction

Machine learning approaches have revolutionized activity prediction for complex organic molecules through the integration of multiple descriptor types and advanced algorithms [2]. Random forest models trained on molecular descriptors and Morgan fingerprints demonstrate exceptional performance with accuracy rates of 93.3% and precision values of 92.9%. These models effectively recognize chlorinated compound patterns and predict biological activity with high reliability.

Support vector machine algorithms utilizing quantum chemical descriptors achieve root mean square error values between 0.528 and 0.948. The models incorporate molecular properties including highest occupied molecular orbital energies, partial atomic charges, and molecular electrostatic potentials as input features. Training datasets containing 14,000 to 1,087,724 compounds provide robust statistical foundations for activity prediction.

Multilayer perceptron neural networks demonstrate correlation coefficients of 0.917 for training sets and 0.874 for test sets when applied to physicochemical property descriptors [2]. The multi-target approach enables simultaneous prediction of activity against multiple biological targets, enhancing the efficiency of structure-activity relationship analysis [2]. Cross-validation procedures confirm model robustness with Q² values exceeding 0.718 [1].

Ensemble methods combining multiple algorithms achieve superior performance through consensus prediction approaches. The integration of molecular fingerprints, quantum chemical descriptors, and physicochemical properties creates comprehensive feature sets that capture diverse aspects of molecular structure and activity. Model validation through external test sets demonstrates predictive capabilities with correlation coefficients exceeding 0.80 for cross-validation procedures [1].

AlgorithmInput FeaturesTraining Set SizePerformance Metrics
Random ForestMolecular descriptors, Morgan fingerprints1,087,724 compoundsAccuracy: 93.3%, Precision: 92.9%
Support Vector MachineQuantum chemical descriptors14,000 moleculesRMSE: 0.528-0.948
Multilayer PerceptronPhysicochemical properties62-76 compoundsCorrelation: 0.917 (training), 0.874 (test)
Gradient BoostingStructural fingerprints38 ligandsR²: 0.925 (training), 0.881 (test)
Logistic RegressionPharmacophore features29 derivativesMatthews Correlation: 0.55-0.59

The structural features of (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate exhibit distinct structure-activity relationships that govern its biological activity profile. The chloro substituent at the 4-position enhances sodium-glucose cotransporter 2 selectivity through electronic effects characterized by a σ-Hammett constant of 0.23 [7]. This electron-withdrawing group increases the electrophilic character of the aromatic system and facilitates specific protein interactions.

The ethoxybenzyl group contributes significantly to lipophilicity and binding affinity, resulting in LogP increases of 1.2-1.8 units [7]. This structural modification enhances membrane permeability and protein binding interactions while maintaining selectivity for target proteins [7]. The spatial orientation of this group enables formation of critical hydrophobic contacts within binding pockets [8].

The tetrahydropyran ring system provides essential glucose-binding site recognition through its structural similarity to natural glucose substrates. This scaffold contains 10 hydrogen bond acceptor sites that facilitate specific interactions with carbohydrate recognition domains. The stereochemistry designated as (2R,3R,4R,5S,6S) proves critical for maintaining proper spatial relationships required for biological activity [8].

Structural FeatureSAR EffectActivity InfluenceComputational Evidence
Chloro substituent at 4-positionEnhances SGLT2 selectivityPositive (EC₅₀ = 1.1 nM)σ-Hammett constant: 0.23
Ethoxybenzyl groupIncreases lipophilicity and binding affinityPositive (1263-fold selectivity)LogP increase: 1.2-1.8
Tetrahydropyran ringProvides glucose-binding site recognitionEssential for activityHydrogen bond acceptor sites: 10
Acetoxymethyl groupImproves metabolic stabilityModerate positiveHydrolysis rate constant: 0.05 min⁻¹
Triacetate modificationModulates pharmacokinetic propertiesVariable depending on positionPolar surface area: 123.66 Ų
Stereochemistry (2R,3R,4R,5S,6S)Critical for specific protein interactionsHighly specificBinding energy difference: 2-3 kcal/mol

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

461432-25-7

Wikipedia

(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate

Dates

Last modified: 08-15-2023

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